N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with the molecular formula C20H17NO5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced catalytic systems are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the sulfonamide group.
Benzenesulfonamide: A compound with a similar sulfonamide group but lacking the dibenzofuran core.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of the dibenzofuran core and the benzenesulfonamide group.
Properties
Molecular Formula |
C20H17NO5S |
---|---|
Molecular Weight |
383.4g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C20H17NO5S/c1-24-14-8-10-18(25-2)20(12-14)27(22,23)21-13-7-9-16-15-5-3-4-6-17(15)26-19(16)11-13/h3-12,21H,1-2H3 |
InChI Key |
PGCVUWGLMIXHMT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.